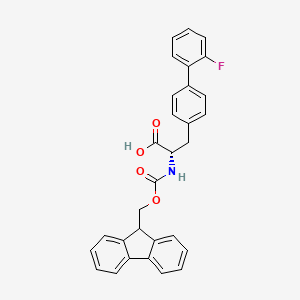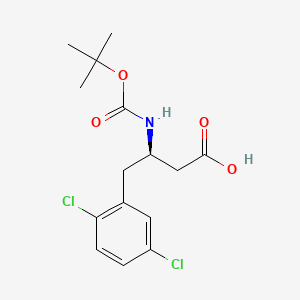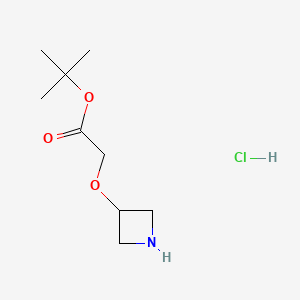
Fmoc-4-(2-fluorophenyl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-4-(2-fluorophenyl)-L-phenylalanine: is a derivative of phenylalanine, a naturally occurring amino acid. This compound features a 2-fluorophenyl group attached to its side chain, which enhances the bioactivity of peptides, making them more effective in biological assays . It is commonly used in peptide synthesis due to its ability to improve the stability and activity of the resulting peptides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-(2-fluorophenyl)-L-phenylalanine typically involves the protection of the amino group of phenylalanine with a fluorenylmethyloxycarbonyl (Fmoc) group. The 2-fluorophenyl group is then introduced through a series of reactions, including halogenation and coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in solid form and requires proper handling and storage to maintain its stability .
化学反応の分析
Types of Reactions: Fmoc-4-(2-fluorophenyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the fluorophenyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the phenyl ring .
科学的研究の応用
Chemistry: Fmoc-4-(2-fluorophenyl)-L-phenylalanine is widely used in peptide synthesis, where it enhances the stability and bioactivity of peptides. It is also employed in the development of novel peptide-based drugs .
Biology: In biological research, this compound is used to study protein interactions and functions. Its modified structure allows for the investigation of peptide behavior in different biological systems .
Medicine: this compound is explored for its potential therapeutic applications, particularly in the design of peptide-based drugs for treating various diseases .
Industry: The compound is used in the pharmaceutical industry for the synthesis of bioactive peptides and in the development of new drug formulations .
作用機序
The mechanism of action of Fmoc-4-(2-fluorophenyl)-L-phenylalanine involves its incorporation into peptides, where it enhances their stability and bioactivity. The 2-fluorophenyl group interacts with biological targets, improving the binding affinity and specificity of the peptides. This modification can affect various molecular pathways, leading to enhanced therapeutic effects .
類似化合物との比較
Fmoc-phenylalanine: Lacks the 2-fluorophenyl group, resulting in lower bioactivity.
Fmoc-4-chlorophenylalanine: Contains a chlorine atom instead of fluorine, which affects its reactivity and bioactivity.
Fmoc-4-bromophenylalanine: Similar to the chlorinated version but with different reactivity due to the bromine atom.
Uniqueness: Fmoc-4-(2-fluorophenyl)-L-phenylalanine is unique due to the presence of the 2-fluorophenyl group, which significantly enhances the bioactivity and stability of peptides. This makes it a valuable compound in peptide synthesis and drug development .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-fluorophenyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24FNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICPGHNUHMLOMI-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=CC=C5F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester](/img/structure/B8233348.png)







![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]-5-oxopentanoic acid](/img/structure/B8233398.png)



